molecular formula C27H24ClN3O3S B11612293 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B11612293
M. Wt: 506.0 g/mol
InChI Key: OBHQJGWEMCJDDQ-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazatricyclo framework, a chlorophenyl group, and a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: has several scientific research applications:

    Medicinal Chemistry: Potential antiviral and antibacterial properties.

    Biology: Used in studies related to enzyme inhibition and protein interactions.

    Industry: Potential use as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one: is unique due to its triazatricyclo framework and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H24ClN3O3S

Molecular Weight

506.0 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13,13-dimethyl-6-(2-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

InChI

InChI=1S/C27H24ClN3O3S/c1-16-6-4-5-7-22(16)31-25(33)20-12-18-14-34-27(2,3)13-21(18)29-24(20)30-26(31)35-15-23(32)17-8-10-19(28)11-9-17/h4-12H,13-15H2,1-3H3

InChI Key

OBHQJGWEMCJDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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